molecular formula C26H28N4O5S2 B12149032 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12149032
M. Wt: 540.7 g/mol
InChI Key: OLNRPGNKDRAAKF-QNGOZBTKSA-N
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Description

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of thiazolidine, pyrido[1,2-a]pyrimidin, and dimethoxyphenyl groups. Compounds with such intricate structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the thiazolidine ring, the attachment of the dimethoxyphenyl group, and the construction of the pyrido[1,2-a]pyrimidin core. Each step would require specific reagents and conditions, such as:

    Formation of Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Attachment of Dimethoxyphenyl Group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.

    Construction of Pyrido[1,2-a]pyrimidin Core: This might involve a cyclization reaction using appropriate precursors.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidine ring or the dimethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Various substitution reactions could occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Electrophilic or nucleophilic substitution reactions might involve reagents like halogens or nucleophiles such as amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of other complex molecules.

Biology

In biological research, these compounds might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating various diseases, particularly if the compound exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Pyrido[1,2-a]pyrimidines: Compounds with this core structure are often studied for their potential as kinase inhibitors.

    Dimethoxyphenyl Derivatives: These compounds are of interest due to their potential biological activities.

Uniqueness

The uniqueness of 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these structural motifs, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C26H28N4O5S2

Molecular Weight

540.7 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O5S2/c1-16-6-4-11-29-23(16)28-22(27-10-5-13-31)18(24(29)32)15-21-25(33)30(26(36)37-21)12-9-17-7-8-19(34-2)20(14-17)35-3/h4,6-8,11,14-15,27,31H,5,9-10,12-13H2,1-3H3/b21-15-

InChI Key

OLNRPGNKDRAAKF-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)NCCCO

Origin of Product

United States

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